molecular formula C12H13NO4 B2453322 N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide CAS No. 1396805-95-0

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2453322
CAS No.: 1396805-95-0
M. Wt: 235.239
InChI Key: CUEMBQKVKIJHDD-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. It features a furan-2-carboxamide scaffold, a structure recognized for its significant bioactivity and presence in compounds targeting various therapeutic areas. The molecule combines this scaffold with a 2-(furan-2-yl)-2-hydroxypropyl substituent, a structural motif that appears in other biologically active molecules . The furan-2-carboxamide core is a versatile building block in drug discovery. Recent research on analogs has demonstrated that this chemical class holds promise for developing antibiofilm agents . Specifically, furan-2-carboxamide derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa by potentially interfering with the LasR quorum-sensing system, a key regulator of virulence and biofilm development . This suggests potential applications for this compound in researching novel anti-infective strategies. Furthermore, the structural components of this molecule are found in compounds investigated as inhibitors of viral proteases . Furan-containing derivatives have been explored as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a critical enzyme for viral replication . This indicates its potential utility as a starting point or intermediate in antiviral research programs. Researchers can utilize this high-purity compound for screening, structure-activity relationship (SAR) studies, and as a key intermediate for the synthesis of more complex molecular entities. This product is intended for research and manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(15,10-5-3-7-17-10)8-13-11(14)9-4-2-6-16-9/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMBQKVKIJHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a promising approach for scaling up the production due to its efficiency and ability to produce high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form furan-2-carboxylic acid derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-carboxylic acid derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s furan ring allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound may inhibit specific enzymes or proteins essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler derivative with similar biological activities.

    Furan-2,5-dicarboxylic acid: An oxidation product with applications in polymer production.

    Furan-2-carboxylic acid: A reduction product with potential therapeutic uses.

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is unique due to its dual furan rings and hydroxyl group, which enhance its reactivity and potential biological activities. This structural complexity allows it to participate in a wider range of chemical reactions and exhibit diverse pharmacological properties compared to simpler furan derivatives .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and a carboxamide functional group. These structural components contribute to its unique chemical properties and biological interactions.

Structural Features Description
Furan Ring Contributes to biological activity through electron-rich characteristics.
Hydroxypropyl Group Enhances solubility and potential interactions with biological targets.
Carboxamide Group Facilitates hydrogen bonding, affecting pharmacokinetics and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Microtubule Stabilization : Similar compounds have been shown to act as microtubule stabilizing agents (MSAs), inhibiting tubulin polymerization which can lead to mitotic arrest in cancer cells .
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : Research indicates that derivatives of furan carboxamides can modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.

Anticancer Activity

This compound has been studied for its anticancer properties:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa cells. It induced apoptosis and G2/M cell cycle arrest, evidenced by Annexin V-FITC/PI staining and FACS analysis .
  • Mechanism : The compound's ability to stabilize microtubules may disrupt normal cell division processes, leading to increased apoptosis in malignant cells .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various microorganisms:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC against Staphylococcus aureus was around 128 µg/mL, while it was lower for yeast-like fungi such as Candida albicans, suggesting effective antifungal properties at lower concentrations .

Case Studies

  • Study on Microtubule Stabilization :
    • A novel furan-2-carboxamide derivative was evaluated for its ability to induce mitotic arrest in cancer cells. The IC50 values ranged from 4 µM to 8 µM across different cell lines, indicating potent anti-proliferative effects .
  • Antimicrobial Efficacy :
    • In a comparative study of furan derivatives, this compound exhibited superior antimicrobial activity against Candida albicans compared to other tested compounds with similar structures .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide?

Answer: Synthesis optimization requires a multi-step approach:

  • Step 1: Start with furan-2-carboxylic acid and a hydroxypropylamine precursor. Amide bond formation via coupling reagents (e.g., EDC/HOBt) is critical for yield .
  • Step 2: Optimize reaction conditions (temperature, solvent polarity, pH) to minimize side reactions. For example, DMF or THF as solvents may enhance solubility .
  • Step 3: Employ advanced techniques like continuous flow chemistry to improve scalability and reduce reaction times .
  • Step 4: Purification via column chromatography or recrystallization ensures >95% purity. Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify furan ring protons (δ 6.2–7.4 ppm) and hydroxypropyl group signals (δ 1.5–4.0 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and hydroxyl O–H stretch (~3200–3500 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C12_{12}H14_{14}NO4_4) .
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions at ~2.8–3.0 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for furan-carboxamide derivatives?

Answer: Contradictions in crystallographic data (e.g., bond angles, hydrogen-bonding patterns) require:

  • Validation with SHELX Software: Refine structures using SHELXL for accurate atomic displacement parameters (ADPs). For example, SHELX can resolve ambiguities in hydrogen atom positions via difference Fourier maps .
  • Hydrogen-Bond Analysis: Compare observed N–H⋯O interactions (2.8–3.2 Å) with theoretical values. Discrepancies may arise from solvent effects (e.g., DMF in ) .
  • π-π Stacking Metrics: Calculate centroid distances (e.g., 3.8 Å for furan-chromone interactions in ) to assess packing stability .

Q. How to analyze discrepancies in biological activity data across studies?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC50_{50}) may stem from:

  • Structural Modifications: Compare substituent effects (e.g., hydroxyl vs. cyclopropyl groups) using SAR studies. For instance, cyclopropyl groups in analogs enhance lipophilicity and target binding .
  • Assay Conditions: Standardize pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration <1%) to minimize variability .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases .

Q. What methodologies are recommended for studying intermolecular interactions in solid-state structures?

Answer:

  • Hirshfeld Surface Analysis: Quantify interaction types (e.g., O–H, C–H) using CrystalExplorer. For example, shows 25% O–H contributions from DMF solvent .
  • Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bond networks. Decomposition temperatures >200°C suggest robust packing .
  • DFT Calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C=O at 1.22 Å) .

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